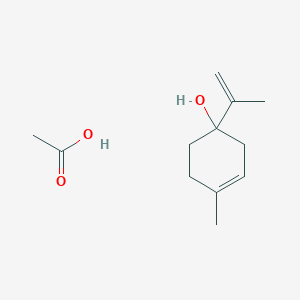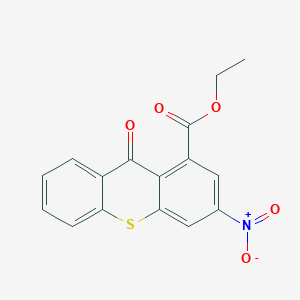
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate is a chemical compound with the molecular formula C16H11NO5S. It belongs to the thioxanthene family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a nitro group, a carbonyl group, and an ethyl ester group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 9-oxo-9H-thioxanthene-1-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acidic catalysts for esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. .
Aplicaciones Científicas De Investigación
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and photoconductors
Mecanismo De Acción
The mechanism of action of Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate can be compared with other similar compounds, such as:
9-Oxo-9H-thioxanthene-3-carbonitrile: This compound has a similar thioxanthene core but differs in the functional groups attached, leading to different chemical and biological properties.
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: This compound has a different position of the carboxylate group, which can influence its reactivity and applications.
Indole derivatives: These compounds share some structural similarities and are also studied for their diverse biological activities .
Propiedades
Número CAS |
81116-45-2 |
|---|---|
Fórmula molecular |
C16H11NO5S |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
ethyl 3-nitro-9-oxothioxanthene-1-carboxylate |
InChI |
InChI=1S/C16H11NO5S/c1-2-22-16(19)11-7-9(17(20)21)8-13-14(11)15(18)10-5-3-4-6-12(10)23-13/h3-8H,2H2,1H3 |
Clave InChI |
WUKPRXGCBKFHCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])SC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
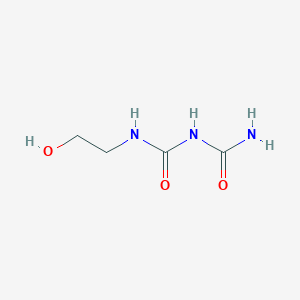
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
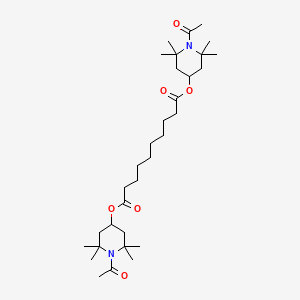
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
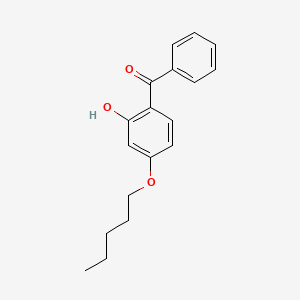
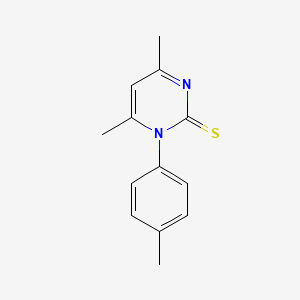
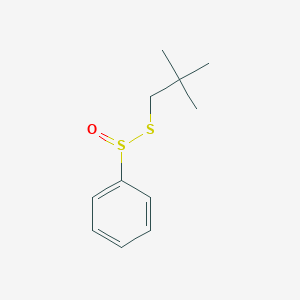

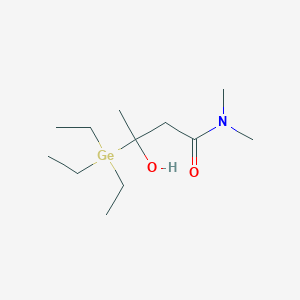
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
